4-Iodo-2,5-dimethoxybenzaldehyde 4-Iodo-2,5-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 90064-47-4
VCID: VC3798372
InChI: InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
SMILES: COC1=CC(=C(C=C1C=O)OC)I
Molecular Formula: C9H9IO3
Molecular Weight: 292.07 g/mol

4-Iodo-2,5-dimethoxybenzaldehyde

CAS No.: 90064-47-4

Cat. No.: VC3798372

Molecular Formula: C9H9IO3

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2,5-dimethoxybenzaldehyde - 90064-47-4

Specification

CAS No. 90064-47-4
Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
IUPAC Name 4-iodo-2,5-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
Standard InChI Key GRXBIKUKMBJWCM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C=O)OC)I
Canonical SMILES COC1=CC(=C(C=C1C=O)OC)I

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-Iodo-2,5-dimethoxybenzaldehyde belongs to the class of iodinated benzaldehyde derivatives. Its IUPAC name is 4-iodo-2,5-dimethoxybenzaldehyde, and its systematic structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, methoxy groups (-OCH3_3) at positions 2 and 5, and an iodine atom at position 4 (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H9IO3\text{C}_9\text{H}_9\text{IO}_3
Molecular Weight292.07 g/mol
CAS Registry Number90064-47-4
SMILES NotationCOc1cc(OC)c(C=O)cc1I
InChI KeyRKDRKAVGBBJYJG-UHFFFAOYSA-N

The planar aromatic ring and electron-withdrawing aldehyde group create a reactive site for nucleophilic additions, while the iodine atom facilitates cross-coupling reactions in transition metal-catalyzed processes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. In 1H^1\text{H}-NMR (400 MHz, CDCl3_3), characteristic signals include:

  • A singlet at δ 9.95 ppm for the aldehyde proton .

  • Aromatic protons as doublets or doublets of doublets between δ 7.51–6.87 ppm .

  • Methoxy group singlets at δ 3.88 ppm .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.95964 ([M+H]+^+) .

Synthesis and Optimization Strategies

Direct Iodination of Dimethoxybenzaldehyde Precursors

The most common route involves iodinating 2,5-dimethoxybenzaldehyde using iodine sources. Two methods are prevalent:

  • Iodine/Periodic Acid System: Yields ~70–81% under mild conditions .

  • Iodine/Silver Nitrate System: Offers higher regioselectivity for certain substrates .

Table 2: Comparative Iodination Methods

MethodYield (%)ConditionsReference
I2_2/H5_5IO6_681Acetonitrile, reflux
I2_2/AgNO3_375Dichloromethane, RT
N-Iodosuccinimide (NIS)70TFA catalyst, reflux

For example, reacting 2,5-dimethoxybenzaldehyde (3 mmol) with N-iodosuccinimide (6 mmol) in acetonitrile and trifluoroacetic acid (TFA) at reflux for 6 hours yields 70% product .

Baeyer-Villiger Oxidation Pathway

An alternative approach starts with anethole (Figure 2):

  • Oxidation to Anisaldehyde: Anethole is oxidized using Na2_2Cr2_2O7_7/H2_2SO4_4 .

  • Baeyer-Villiger Oxidation: Anisaldehyde reacts with performic acid to form a ketone intermediate .

  • Hydrolysis and Formylation: Sequential hydrolysis and Reimer-Tiemann formylation introduce the aldehyde group .

  • Iodination: Final electrophilic iodination at the activated aromatic position .

Physical and Chemical Properties

Physicochemical Data

Table 3: Physical Properties

PropertyValueSource
Melting Point172–176 °C
Boiling PointNot reported
SolubilitySlightly in CHCl3_3
Flash PointNot applicable

The compound is a white crystalline solid with limited solubility in polar solvents but dissolves in dichloromethane and toluene .

Reactivity and Stability

  • Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases).

  • Iodine Substituent: Enables Suzuki-Miyaura and Ullmann couplings .

  • Methoxy Groups: Provide electron-donating effects, stabilizing the aromatic ring against electrophilic attack .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Iodo-2,5-dimethoxybenzaldehyde is a precursor to antipsychotics and antiviral agents. For instance, it is used in synthesizing aristogins and hernandial derivatives, which exhibit neuroprotective activity .

Material Science

Its iodine moiety facilitates the synthesis of conductive polymers and liquid crystals via cross-coupling reactions .

Hazard StatementPrecautionary MeasureSource
H301 (Toxic)Avoid ingestion
H315/H319 (Irritant)Use protective gloves/goggles
H335 (Respiratory)Use in ventilated areas

Storage recommendations include keeping the compound in a cool, dry place away from oxidizers .

Recent Advancements and Future Directions

Recent studies focus on metal-free iodination to improve sustainability. For example, Wu et al. (2024) achieved 81% yield using iodine/periodic acid under solvent-free conditions . Future research may explore photocatalytic iodination or flow chemistry for scalable production .

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